N-Ethyl-N-nitroso-1-propanamine-d4 N-Ethyl-N-nitroso-1-propanamine-d4
Brand Name: Vulcanchem
CAS No.:
VCID: VC16638285
InChI: InChI=1S/C5H12N2O/c1-3-5-7(4-2)6-8/h3-5H2,1-2H3/i4D2,5D2
SMILES:
Molecular Formula: C5H12N2O
Molecular Weight: 120.19 g/mol

N-Ethyl-N-nitroso-1-propanamine-d4

CAS No.:

Cat. No.: VC16638285

Molecular Formula: C5H12N2O

Molecular Weight: 120.19 g/mol

* For research use only. Not for human or veterinary use.

N-Ethyl-N-nitroso-1-propanamine-d4 -

Specification

Molecular Formula C5H12N2O
Molecular Weight 120.19 g/mol
IUPAC Name N-(1,1-dideuterioethyl)-N-(1,1-dideuteriopropyl)nitrous amide
Standard InChI InChI=1S/C5H12N2O/c1-3-5-7(4-2)6-8/h3-5H2,1-2H3/i4D2,5D2
Standard InChI Key SRYOEGQUUQSLBH-CQOLUAMGSA-N
Isomeric SMILES [2H]C([2H])(C)N(C([2H])([2H])CC)N=O
Canonical SMILES CCCN(CC)N=O

Introduction

Molecular Structure and Chemical Properties

Structural Configuration

N-Ethyl-N-nitroso-1-propanamine-d4 features a nitroso group (N=O-\text{N}=\text{O}) bonded to an amine backbone, with deuterium atoms replacing hydrogens at the ethyl and propyl substituents. The IUPAC name, N-(1,1-dideuterioethyl)-N-(1,1-dideuteriopropyl)nitrous amide, reflects the precise locations of isotopic substitution . Key identifiers include:

  • InChI: InChI=1S/C5H12N2O/c1-3-5-7(4-2)6-8/h3-5H2,1-2H3/i4D2,5D2

  • InChIKey: SRYOEGQUUQSLBH-CQOLUAMGSA-N

  • SMILES: [2H]C([2H])(C)N(C([2H])([2H])CC)N=O

The deuterium atoms significantly alter the compound’s physical properties, such as bond vibration frequencies, without substantially affecting its chemical reactivity—a trait exploited in mass spectrometry and nuclear magnetic resonance (NMR) studies .

Synthetic Pathways

The synthesis of N-Ethyl-N-nitroso-1-propanamine-d4 typically involves nitrosation reactions, where a primary or secondary amine reacts with nitrous acid (HNO2\text{HNO}_2) under controlled conditions. Deuterium incorporation is achieved through:

  • Isotopic Exchange: Substituting hydrogen atoms with deuterium using deuterated solvents (e.g., D2O\text{D}_2\text{O}) or reagents during intermediate steps.

  • Labeled Precursors: Utilizing deuterated ethyl and propyl groups in the amine starting material to ensure site-specific isotopic labeling .

A representative synthesis protocol might involve reacting deuterated ethylpropylamine with sodium nitrite in an acidic medium, followed by purification via chromatography or distillation.

Applications in Pharmacological and Toxicological Research

Metabolic Tracing and Pharmacokinetics

Deuterated analogs like N-Ethyl-N-nitroso-1-propanamine-d4 are pivotal in isotopic tracer studies, enabling researchers to track metabolic pathways with high precision. The stable deuterium isotopes resist metabolic cleavage, allowing prolonged detection of the compound and its metabolites in biological systems . For example:

  • Drug Metabolism: Studies using this compound have elucidated the hepatic metabolism of nitrosamines, revealing cytochrome P450-mediated oxidation as a primary activation pathway .

  • Bioavailability Assessments: Deuterium labeling facilitates quantitative analysis of absorption and distribution kinetics, critical for toxicological risk assessments .

DNA Adduct Formation and Carcinogenicity

Nitrosamines are pro-carcinogens that require metabolic activation to form reactive intermediates capable of binding DNA. Research utilizing N-Ethyl-N-nitroso-1-propanamine-d4 has demonstrated:

  • Adduct Specificity: The compound forms O6-alkylguanine adducts in DNA, which mispair during replication, leading to G→A point mutations—a hallmark of nitrosamine-induced carcinogenesis.

  • Dose-Response Relationships: Deuterated variants allow precise measurement of adduct levels, correlating exposure doses with mutagenic outcomes in in vitro models.

Deuterium’s Impact on Pharmacokinetic Profiles

Kinetic Isotope Effects (KIEs)

The substitution of hydrogen with deuterium introduces kinetic isotope effects, altering reaction rates in metabolic processes. For N-Ethyl-N-nitroso-1-propanamine-d4:

  • C-H Bond Stabilization: Deuterium’s higher mass strengthens C-D\text{C-D} bonds, potentially slowing oxidative metabolism by enzymes like CYP2E1 .

  • Half-Life Extension: Reduced metabolic clearance may prolong the compound’s presence in systemic circulation, affecting toxicity timelines .

Analytical Advantages in Mass Spectrometry

Deuterium labeling creates distinct mass shifts in mass spectra, enabling unambiguous identification of the compound and its metabolites. For instance:

Ion FragmentNon-Deuterated Mass (m/z)Deuterated Mass (m/z)
[M+H]+[M+H]^+117.10121.12
C3H7\text{C}_3\text{H}_743.0547.07

This mass difference eliminates background interference in complex biological matrices, enhancing analytical sensitivity .

Future Research Directions

Targeted Deuteration Strategies

Advancements in synthetic chemistry may enable site-selective deuteration, optimizing tracer utility while minimizing kinetic isotope effects. Techniques such as transition metal-catalyzed H/D exchange are under investigation .

Therapeutic Mitigation of Nitrosamine Toxicity

Ongoing studies explore inhibitors of nitrosamine-metabolizing enzymes (e.g., CYP2E1) and DNA repair enhancers (e.g., O6-alkylguanine DNA alkyltransferase) to counteract carcinogenic effects.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator